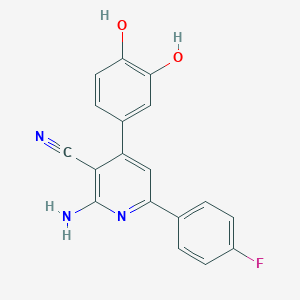

2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile

CAS No.:

Cat. No.: VC7827630

Molecular Formula: C18H12FN3O2

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12FN3O2 |

|---|---|

| Molecular Weight | 321.3 g/mol |

| IUPAC Name | 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) |

| Standard InChI Key | DWZPPBGRCDPFSS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F |

Introduction

Chemical Structure and Identification

2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile is a synthetic small molecule belonging to the pyridinecarbonitrile class. Its IUPAC name reflects a pyridine ring substituted with an amino group at position 2, a 3,4-dihydroxyphenyl group at position 4, a 4-fluorophenyl group at position 6, and a cyano group at position 3 . Key identifiers include:

Synonyms include IL-4 inhibitor-1, HY-139092, and 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)nicotinonitrile . The compound is a crystalline solid with UV-Vis absorption maxima at λmax 261 nm and 355 nm .

Biological Activity and Pharmacological Profile

Interleukin-4 (IL-4) Inhibition

This compound is the first reported small-molecule inhibitor of IL-4, a cytokine critical in immune responses, asthma, and cancer . Key findings include:

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 1.8 µM |

| EC₅₀ (IL-4 Reporter Assay) | 1.81 µM |

| EC₅₀ (IL-13 Reporter Assay) | 18.2 µM |

| STAT6 Phosphorylation EC₅₀ | 3.1 µM (THP-1 monocytes) |

The compound selectively inhibits IL-4 over IL-13 by a 10-fold margin, suggesting potential therapeutic applications in IL-4-driven conditions such as allergic asthma and certain cancers .

Mechanism of Action

The compound disrupts IL-4’s interaction with its receptor, preventing receptor dimerization and subsequent JAK-STAT signaling . It inhibits IL-4-induced STAT6 phosphorylation, a key step in Th2 cell differentiation and inflammatory responses .

Synthesis and Structural Optimization

Synthetic Routes

Two primary methods have been reported:

Method 1: Cu(OAc)₂-Catalyzed One-Pot Synthesis

Developed for 2-amino-4,6-diarylpyridine-3-carbonitriles, this protocol uses ethanol as a solvent and Cu(OAc)₂ as a catalyst .

| Parameter | Value |

|---|---|

| Reactants | Aldehyde, acetophenone derivative, malononitrile, ammonium acetate |

| Catalyst | Cu(OAc)₂ (0.1 g for 1 mmol substrate) |

| Temperature | 70–80°C or reflux |

| Yield | Up to 95% |

Method 2: Microwave-Assisted Synthesis

A solvent-free approach using microwave irradiation reduces reaction time to 2–9 minutes .

| Parameter | Value |

|---|---|

| Reactants | Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate |

| Conditions | Microwave irradiation (700–800 W, 2–9 min) |

| Yield | 72–86% |

Structural Features and Derivatives

The 3,4-dihydroxyphenyl and 4-fluorophenyl groups enhance binding affinity through hydrophobic and hydrogen-bond interactions with IL-4 . Derivatives with Cl or NO₂ substituents have shown antibacterial activity but reduced IL-4 inhibition .

Physical and Chemical Properties

Research Applications and Future Directions

Limitations and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume